molecular formula C14H13NO2 B105079 N-Benzyl-3-hydroxy-benzamide CAS No. 15789-02-3

N-Benzyl-3-hydroxy-benzamide

Cat. No.: B105079
CAS No.: 15789-02-3
M. Wt: 227.26 g/mol
InChI Key: CMTKGWDQXAODLW-UHFFFAOYSA-N
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Description

N-Benzyl-3-hydroxy-benzamide is an organic compound with the molecular formula C14H13NO2 It is a benzamide derivative where a benzyl group is attached to the nitrogen atom and a hydroxyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-hydroxy-benzamide typically involves the condensation of 3-hydroxybenzoic acid with benzylamine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, especially at the positions ortho and para to the hydroxyl group. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Br2 in carbon tetrachloride (CCl4) for bromination or HNO3 in sulfuric acid for nitration.

Major Products:

Scientific Research Applications

N-Benzyl-3-hydroxy-benzamide has several applications in scientific research:

Comparison with Similar Compounds

    N-Benzylbenzamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3-Hydroxybenzamide: Lacks the benzyl group, which affects its solubility and biological activity.

    N-Benzyl-4-hydroxy-benzamide: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and biological properties.

Uniqueness: N-Benzyl-3-hydroxy-benzamide is unique due to the presence of both the benzyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTKGWDQXAODLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368469
Record name N-Benzyl-3-hydroxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15789-02-3
Record name N-Benzyl-3-hydroxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-3-hydroxybenzamide
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